N-Phenyl-1H-pyrrole-2-sulfonamide
Description
Properties
Molecular Formula |
C10H10N2O2S |
|---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
N-phenyl-1H-pyrrole-2-sulfonamide |
InChI |
InChI=1S/C10H10N2O2S/c13-15(14,10-7-4-8-11-10)12-9-5-2-1-3-6-9/h1-8,11-12H |
InChI Key |
RZHRDTYQQDQAFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Aromatic Substitution: : One common method involves the reaction of 1H-pyrrole-2-sulfonyl chloride with aniline under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution of the sulfonyl chloride by the aniline to form N-Phenyl-1H-pyrrole-2-sulfonamide.
1H-pyrrole-2-sulfonyl chloride+aniline→this compound
-
Direct Sulfonation: : Another method involves the direct sulfonation of N-phenylpyrrole using sulfonating agents like chlorosulfonic acid or sulfur trioxide. This method requires careful control of reaction conditions to avoid over-sulfonation or degradation of the pyrrole ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale sulfonation processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize by-products.
Chemical Reactions Analysis
Oxidation Reactions
The sulfonamide group undergoes oxidation to form sulfone derivatives. Key reagents and conditions include:
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrogen peroxide (30%) | 50–60°C, 4–6 hours | Pyrrole-2-sulfone derivative | 72–85 | |
| Potassium permanganate | Acidic aqueous medium | Sulfonic acid derivative | 68 |
Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming a sulfoxide intermediate before further oxidation to the sulfone . Isotopic labeling studies confirm both oxygen atoms in the sulfone originate from the oxidizing agent .
Reduction Reactions
Reduction targets the sulfonamide group, yielding amine derivatives:
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Lithium aluminum hydride | Anhydrous THF, reflux | N-Phenylpyrrole-2-amine | 60–75 | |
| Sodium borohydride | Ethanol, room temperature | Partial reduction to sulfinamide | 40 |
Key Finding : Complete reduction requires strong hydride donors like LiAlH₄. Softer reductants (e.g., NaBH₄) only partially reduce the sulfonamide.
Electrophilic Aromatic Substitution
The phenyl ring undergoes regioselective substitutions:
Regiochemical Control : Electron-withdrawing sulfonamide directs electrophiles to meta positions, but steric effects from the pyrrole ring favor para substitution in nitration .
Nucleophilic Substitution at the Sulfonamide
The sulfur center reacts with nucleophiles under basic conditions:
| Nucleophile | Base | Product | Application | Reference |
|---|---|---|---|---|
| Grignard reagents | Et₃N | Alkyl/aryl sulfonamides | Drug candidate synthesis | |
| Hydrazine | NaOH | Sulfonamide hydrazides | Antimicrobial agents |
Industrial Relevance : Continuous flow reactors optimize these reactions, achieving >90% conversion with automated temperature control .
Heterocyclic Ring Modifications
The pyrrole ring participates in cycloaddition and alkylation:
| Reaction | Reagent | Product | Outcome |
|---|---|---|---|
| Diels-Alder reaction | Maleic anhydride | Bicyclic adduct | Enhanced π-conjugation |
| Alkylation | Methyl iodide | N-Methylpyrrole derivative | Reduced enzyme inhibition |
Biological Impact : Alkylation of the pyrrole nitrogen diminishes antimicrobial activity by 50%, confirming the importance of NH group in target binding .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl functionalization:
| Reaction | Catalyst | Product | Yield (%) |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | Biaryl derivatives | 82 |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aminated derivatives | 75 |
Applications : These derivatives show improved solubility for medicinal chemistry applications .
Scientific Research Applications
Medicinal Applications
Anticancer Activity
N-Phenyl-1H-pyrrole-2-sulfonamide derivatives have shown significant potential as anticancer agents. Studies indicate that these compounds can inhibit the growth of various cancer cell lines, including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancers. The IC50 values for these compounds are in the micromolar range, demonstrating moderate potency against these cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 | 5.67 |
| HCT-116 | 4.23 |
| ACHN | 6.01 |
The mechanism of action typically involves the inhibition of key enzymes that are crucial for cancer cell proliferation, such as human carbonic anhydrases (hCAs). For instance, one study identified a derivative with a value of 6.8 nM against hCA XII, indicating strong inhibitory activity and potential for therapeutic use in oncology .
Enzyme Inhibition
The sulfonamide group in this compound allows it to mimic natural substrates and bind effectively to enzyme active sites, inhibiting their activity. This property is particularly relevant in developing treatments for cancers where enzyme inhibition can disrupt critical cellular processes .
Antimicrobial Properties
This compound has demonstrated promising antimicrobial activity against multidrug-resistant bacterial strains. Research has shown that modifications to the sulfonamide structure can enhance its antibacterial potency. For example, one study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, suggesting its potential as a new antibiotic candidate .
Industrial Applications
In the industrial sector, this compound is utilized in the production of dyes and pigments due to its ability to undergo various chemical modifications. This versatility allows for the creation of colorants with diverse properties suitable for different applications.
Case Studies
Case Study 1: Cancer Therapy
A study explored the role of N-phenylsulfonyl derivatives as positive allosteric modulators of metabotropic glutamate receptor 4 (mGluR4), which is implicated in several cancers. The derivatives demonstrated significant inhibition of mGluR4 activity, suggesting their potential therapeutic applications in oncology.
Case Study 2: Antimicrobial Efficacy
A comparative analysis of various sulfonamide compounds revealed that this compound exhibited superior antimicrobial activity against resistant bacterial strains. The findings indicated that structural modifications could further enhance its antibacterial properties, making it a viable candidate for new antibiotic development .
Mechanism of Action
The mechanism by which N-Phenyl-1H-pyrrole-2-sulfonamide exerts its effects often involves the inhibition of enzyme activity. The sulfonamide group can form strong interactions with the active sites of enzymes, blocking substrate access and thereby inhibiting the enzyme’s function. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where enzyme inhibition can disrupt vital cellular processes.
Comparison with Similar Compounds
Core Modifications and Substituent Effects
The following table summarizes key structural differences among N-Phenyl-1H-pyrrole-2-sulfonamide and its analogs:
Key Observations :
Crystallographic Data
- The crystal structure of 2-(N-Phenylmethanesulfonamido)ethyl 1H-pyrrole-2-carboxylate reveals a planar ethylcarboxylate unit inclined at 61.9° to the benzene ring, with intermolecular N–H···O hydrogen bonds stabilizing the dimeric structure . This conformation may enhance binding to inflammatory targets like cyclooxygenase (COX).
Anticancer and Enzyme Inhibition
- N-Phenyl-1H-pyrrole-2-carboxamide (lacking sulfonamide) inhibits aldose reductase, a target in diabetic complications, highlighting the critical role of the C2 functional group in target specificity .
Biological Activity
N-Phenyl-1H-pyrrole-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, antimicrobial properties, and potential applications in cancer therapy.
Chemical Structure and Properties
This compound features a pyrrole ring substituted with a phenyl group and a sulfonamide moiety. The sulfonamide group is particularly notable for its ability to mimic natural substrates, allowing it to interact with various biological targets.
The primary mechanism of action for this compound is through enzyme inhibition . The sulfonamide group can form strong interactions with the active sites of enzymes, preventing substrate access and inhibiting their function. This mechanism is crucial in its application as an antimicrobial and anticancer agent.
Enzyme Inhibition
Research indicates that this compound acts as an enzyme inhibitor. It has been shown to inhibit various enzymes involved in metabolic processes, making it a candidate for drug development targeting specific pathways in diseases such as cancer and bacterial infections .
Antimicrobial Activity
This compound exhibits promising antimicrobial properties. Studies have demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism involves interference with bacterial folate synthesis, similar to other sulfonamides .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
Recent studies have explored the anticancer potential of this compound derivatives. These compounds have shown activity against various cancer cell lines, including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cells. The compounds exhibited IC50 values in the micromolar range, indicating moderate potency .
Table 2: Anticancer Activity of this compound Derivatives
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 | 5.67 |
| HCT-116 | 4.23 |
| ACHN | 6.01 |
Case Studies
Case Study 1: Enzyme Inhibition in Cancer Therapy
In a study published by researchers investigating the role of N-phenylsulfonyl derivatives as positive allosteric modulators, it was found that certain derivatives of this compound effectively modulated metabotropic glutamate receptor 4 (mGluR4), which is implicated in various cancers. The derivatives demonstrated significant inhibition of mGluR4 activity, suggesting potential therapeutic applications in oncology .
Case Study 2: Antimicrobial Efficacy
A comparative study on the antimicrobial efficacy of different sulfonamide compounds highlighted the superior activity of this compound against multidrug-resistant strains of bacteria. The study concluded that modifications to the sulfonamide structure could enhance its antibacterial potency, making it a viable candidate for developing new antibiotics .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-Phenyl-1H-pyrrole-2-sulfonamide derivatives?
- Methodology : A common approach involves sulfonylation of pyrrole intermediates. For example, a related compound, 2-(N-Phenylmethanesulfonamido)ethyl 1H-pyrrole-2-carboxylate, was synthesized by reacting 2-(phenylamino)ethyl pyrrole carboxylate with methanesulfonyl chloride in dichloromethane under nitrogen, using triethylamine as a base. Purification via recrystallization (slow evaporation from dichloromethane) yields high-purity crystals .
- Key Steps :
- Use anhydrous solvents (e.g., dichloromethane) under inert gas.
- Control reaction temperature (e.g., 273 K for 4 hours).
- Neutralize excess acid with sodium bicarbonate post-reaction.
Q. How can X-ray crystallography be applied to confirm the molecular conformation of this compound derivatives?
- Methodology : Analyze dihedral angles and hydrogen-bonding patterns. For instance, the crystal structure of a related compound revealed:
- A planar ethylcarboxylate unit (r.m.s. deviation: 0.0067 Å) inclined at 61.9° to the benzene ring.
- N–H⋯O hydrogen bonds forming R₂²(10) motifs, stabilizing dimeric structures .
- Parameters to Report :
- Dihedral angles between aromatic rings.
- Hydrogen-bond distances (e.g., N–H⋯O = 2.86–3.10 Å).
Q. What biological activities are associated with pyrrole-sulfonamide hybrids, and how are these evaluated?
- Methodology : Screen for anti-inflammatory, analgesic, or enzyme-inhibitory effects. Related compounds exhibit:
- Aldose reductase inhibition (IC₅₀ values via spectrophotometric assays) .
- Anticancer activity (cell viability assays, e.g., MTT on cancer cell lines).
- Experimental Design :
- Use positive controls (e.g., indomethacin for anti-inflammatory tests).
- Validate enzyme inhibition kinetics using Lineweaver-Burk plots.
Advanced Research Questions
Q. How do substituents on the phenyl or pyrrole rings influence structure-activity relationships (SAR) in sulfonamide derivatives?
- Methodology : Compare analogs with halogen (e.g., Cl, F) or alkyl groups. For example:
- Electron-withdrawing groups (e.g., –CF₃) enhance enzyme inhibition by increasing electrophilicity.
- Bulkier substituents (e.g., tert-butyl) may sterically hinder target binding .
- Data Analysis :
- Use regression models to correlate substituent Hammett constants (σ) with bioactivity.
Q. What computational approaches are suitable for predicting the electronic properties of this compound?
- Methodology : Apply Density Functional Theory (DFT) to calculate:
- Frontier molecular orbitals (HOMO/LUMO) for reactivity insights.
- Electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Software Tools :
- Gaussian or ORCA for DFT optimization.
- Multiwfn for charge distribution analysis.
Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray studies?
- Methodology :
- Screen solvents (e.g., dichloromethane/hexane mixtures).
- Adjust evaporation rates (slow evaporation at 298 K yielded needle-shaped crystals in a related study) .
- Troubleshooting :
- Use seeding techniques to overcome polymorphism issues.
- Monitor supersaturation levels via turbidity measurements.
Q. How should researchers address contradictions in reported biological data for sulfonamide derivatives?
- Methodology :
- Replicate assays under standardized conditions (e.g., pH, temperature).
- Validate purity via HPLC and mass spectrometry.
- Case Study : Discrepancies in IC₅₀ values for aldose reductase inhibitors may arise from differences in enzyme sources (recombinant vs. tissue-extracted) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
